Oxanosine is an analog of guanosine that has been found in S. capreolus and has diverse biological activities, including antibacterial, antiviral, and anticancer properties . It is active against a variety of bacteria, including S. flexneri, P. mirabilis, and E. coli .
Oxazolines, which are related to oxanosine, can be synthesized at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . Another method involves the cyclodehydration of β-hydroxy amides .
Oxanosine has a molecular formula of C10H12N4O6, an average mass of 284.225 Da, and a mono-isotopic mass of 284.075684 Da .
Oxanosine has a molecular formula of C10H12N4O6, an average mass of 284.225 Da, and a mono-isotopic mass of 284.075684 Da .
Oxanosine is classified as a nucleoside, which consists of a sugar molecule (ribose or deoxyribose) attached to a nitrogenous base. The specific structure of oxanosine includes the oxanine base linked to a ribose sugar. Its synthesis often involves chemical modifications of existing nucleosides or the use of novel synthetic pathways to create new derivatives that exhibit enhanced stability or reactivity in biological systems.
The synthesis of oxanosine has been achieved through various methods, including:
The molecular structure of oxanosine consists of a ribose sugar linked to an oxanine base. The key features include:
Oxanosine participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. Notably:
The mechanism by which oxanosine exerts its effects primarily involves its incorporation into nucleic acids, influencing their structural stability and function. Key points include:
Oxanosine exhibits several notable physical and chemical properties:
Oxanosine has several important applications in scientific research:
Oxanosine was first isolated in 1981 from the fermentation broth of Streptomyces capreolus MG265-CF3, a soil-derived actinomycete strain. Researchers identified this novel nucleoside during systematic screening for antimicrobial agents produced by actinobacteria [1] [2]. Initial studies demonstrated its weak antibacterial activity against Escherichia coli K-12 (MIC 12.5 µg/ml), with activity specifically antagonized by guanine, guanosine, and 5'-guanylic acid, suggesting interference with purine metabolism [2]. This discovery occurred during the golden age of antibiotic research, when actinomycetes were recognized as prolific producers of bioactive compounds, accounting for approximately 75% of all known antibiotics [7] [10].
The isolation process involved chromatographic separation techniques that distinguished oxanosine from structurally related nucleosides. Its discovery expanded the chemical diversity of nucleoside antibiotics, joining compounds like puromycin and cordycepin that were already established as biologically significant molecules [7]. Unlike broad-spectrum antibiotics from streptomycetes (e.g., streptomycin), oxanosine exhibited selective activity, prompting investigations into its unique mechanism of action [10].
Table 1: Historical Milestones in Oxanosine Research
Year | Discovery/Advancement | Significance |
---|---|---|
1981 | Initial isolation from Streptomyces capreolus | First identification of oxanosine as a novel nucleoside antibiotic [1] |
1981 | Structural elucidation by X-ray crystallography | Determination of imidazo-oxazinone ring system [2] |
1982 | Identification of GMP synthetase inhibition | Mechanistic insight into antimicrobial activity [2] |
2000 | Synthesis of 2'-deoxyoxanosine | Enabled DNA incorporation studies [5] |
2011 | Structural analysis of oxanine-containing DNA duplexes | Revealed mutagenic base-pairing properties [5] |
Oxanosine (5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][1,3]oxazin-7-one) represents a structurally distinct class of nucleoside analogues characterized by an imidazo-oxazinone ring system instead of the typical purine or pyrimidine bases [1] [2]. X-ray crystallographic analysis confirmed this unprecedented architecture featuring:
The oxidative modification at the N1 position fundamentally alters the molecule's hydrogen bonding capacity compared to canonical nucleosides. When incorporated into DNA as its deoxy derivative (2'-deoxyoxanosine or oxanine), this lesion exhibits unique base-pairing behavior, preferentially forming wobble pairs with cytosine or thymine rather than standard Watson-Crick pairs [5]. This aberrant pairing capability stems from:
Table 2: Structural Comparison of Oxanosine with Guanosine
Structural Feature | Guanosine | Oxanosine | Biological Consequence |
---|---|---|---|
Base moiety | Purine (guanine) | Imidazo[4,5-d][1,3]oxazin-7-one | Novel pharmacophore |
Position 1 | Nitrogen (N1) | Oxygen (O1) | Altered H-bonding capacity |
Equivalent to C2 | Amino group | Amino group | Maintained recognition element |
Equivalent to C6 | Carbonyl | Carbonyl | Maintained recognition element |
Glycosidic bond | β-configuration | β-configuration | Proper nucleic acid incorporation |
Base pairing | Watson-Crick (G:C) | Wobble (O:C or O:T) | Mutagenic potential [5] |
Oxanosine production appears restricted to specific actinomycetes strains, primarily within the Streptomyces genus. Beyond the original S. capreolus isolate, subsequent screening has identified production in rare actinomycetes from specialized environments, including marine sediments and mangrove ecosystems [4] [10]. These environments exert unique physiological pressures that may trigger secondary metabolite pathways not expressed in terrestrial strains [4] [10].
Though the complete biosynthetic pathway remains uncharacterized, biochemical evidence suggests oxanosine derives from guanosine through oxidative rearrangement. Key transformations likely include:
Genome mining of producing strains reveals putative biosynthetic gene clusters encoding oxidoreductases and aminotransferases consistent with these transformations. Notably, marine-derived actinomycetes like Salinispora species possess expanded genomes with numerous cryptic biosynthetic clusters, some potentially responsible for modified nucleoside production [10]. Culture optimization studies indicate oxanosine production occurs during late logarithmic and stationary phases, typical of secondary metabolites whose synthesis is regulated by nutrient limitation [7] [10].
Table 3: Natural Sources of Oxanosine-Producing Actinomycetes
Strain Classification | Representative Species | Isolation Source | Environmental Features |
---|---|---|---|
Terrestrial streptomycetes | Streptomyces capreolus | Soil | Temperate climates, organic-rich |
Marine streptomycetes | Unclassified streptomycetes | Marine sediments | High pressure, salinity gradients |
Rare actinomycetes | Lechevalieria aerocolonigenes | Mangrove sediments | Hypoxic, high tannin content [4] |
Marine adapted | Salinispora spp. | Ocean sediments | Oligotrophic, high mineral content [10] |
The natural occurrence of oxanosine in actinomycetes represents a chemical defense mechanism against competing microorganisms. Its structural similarity to essential purines enables targeted interference with nucleotide metabolism in susceptible organisms, providing ecological advantages to the producing strains in competitive environments like soil and marine sediments [7] [10].
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